molecular formula C26H30O7 B2734987 2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone CAS No. 312276-03-2

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone

Cat. No.: B2734987
CAS No.: 312276-03-2
M. Wt: 454.519
InChI Key: OXIWSGTZUCVQPH-UHFFFAOYSA-N
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Description

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone is an organic compound with the molecular formula C26H30O7. It is known for its unique structure, which includes two 3,4,5-trimethoxybenzylidene groups attached to a cyclohexanone core. This compound exhibits a butterfly-shaped geometry, with a dihedral angle of 32.16° between the two benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone is typically synthesized through a base-catalyzed reaction between 3,4,5-trimethoxybenzaldehyde and cyclohexanone . The reaction involves the condensation of the aldehyde groups with the ketone, forming the desired product. The reaction conditions often include the use of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.

    Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone: The parent compound with unique structural features.

    2,6-Bis(3,4,5-trimethoxybenzylidene)cyclopentanone: A similar compound with a cyclopentanone core instead of cyclohexanone.

    2,6-Bis(3,4,5-trimethoxybenzylidene)cycloheptanone: A similar compound with a cycloheptanone core.

Uniqueness

This compound stands out due to its specific structural arrangement, which imparts unique chemical and biological properties

Properties

IUPAC Name

(2E,6E)-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-28-20-12-16(13-21(29-2)25(20)32-5)10-18-8-7-9-19(24(18)27)11-17-14-22(30-3)26(33-6)23(15-17)31-4/h10-15H,7-9H2,1-6H3/b18-10+,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIWSGTZUCVQPH-XOBNHNQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2CCCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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